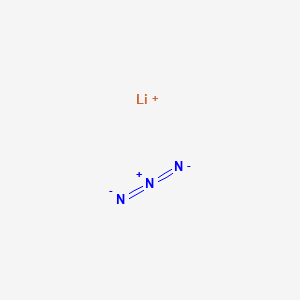
Lithium azide (Li(N3))
描述
Lithium azide (Li(N3)) is a chemical compound that consists of lithium cations and azide anions. It is a white crystalline solid that is highly reactive and explosive. Lithium azide is commonly used in laboratory experiments and scientific research due to its unique properties.
科学研究应用
Lithium azide has various scientific research applications. It is commonly used in the synthesis of other azides, such as sodium azide and potassium azide. Lithium azide is also used in the preparation of lithium nitride and lithium imide. Additionally, lithium azide is used in the development of new explosives and propellants.
作用机制
Lithium azide is highly reactive and explosive due to the presence of the azide anion. The azide anion contains three nitrogen atoms, which are highly electronegative. When lithium azide is exposed to heat or shock, the azide anion decomposes rapidly, releasing nitrogen gas. This decomposition reaction generates a significant amount of energy, making lithium azide highly explosive.
Biochemical and Physiological Effects:
Lithium azide is not commonly used in biomedical research due to its highly reactive and explosive nature. However, some studies have shown that lithium azide can inhibit the growth of certain types of cancer cells. Lithium azide has also been shown to have antimicrobial properties.
实验室实验的优点和局限性
Lithium azide is commonly used in laboratory experiments due to its unique properties. It is highly reactive and explosive, making it useful in the development of new explosives and propellants. However, the explosive nature of lithium azide also makes it dangerous to handle. Additionally, lithium azide is highly toxic and can cause severe burns and respiratory problems if not handled properly.
未来方向
For the use of lithium azide include the development of new propellants and explosives and the synthesis of new materials with unique properties.
合成方法
Lithium azide can be synthesized by reacting lithium metal with hydrazoic acid (HN3) in anhydrous conditions. The reaction produces lithium azide and hydrogen gas. The reaction can be represented as follows:
2Li + 2HN3 → 2Li(N3) + H2
属性
IUPAC Name |
lithium;azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.N3/c;1-3-2/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHRJQTTVADPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N-]=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066509 | |
| Record name | Lithium azide (Li(N3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19597-69-4 | |
| Record name | Lithium azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium azide (Li(N3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium azide (Li(N3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium azide (Li(N3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium triazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)





![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
